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L-5-Methyluridine - 26879-47-0

L-5-Methyluridine

Catalog Number: EVT-8251906
CAS Number: 26879-47-0
Molecular Formula: C10H14N2O6
Molecular Weight: 258.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

L-5-Methyluridine is primarily sourced from biological systems where it occurs naturally as part of ribonucleic acid (RNA). It can also be synthesized chemically in laboratory settings. In terms of classification, it falls under the category of nucleosides, which are compounds consisting of a nitrogenous base linked to a sugar molecule—in this case, ribose.

Synthesis Analysis

Methods and Technical Details

The synthesis of L-5-Methyluridine has been explored through various methods, focusing on optimizing yield and purity. A notable approach involves using D-glucose as a precursor to produce the ribofuranosyl moiety. The synthesis typically includes protection steps for the sugar and activation steps for the base. For example, one method employs the use of 1,2,3,5-tetra-O-acetate to protect the ribofuranosyl group while activating the thymine moiety through bis(trimethylsilylation) or bis(tributylstannylation) techniques.

A report detailed a larger laboratory-scale synthesis process that achieved yields of approximately 90% through a two-step coupling and deprotection strategy. The final product was isolated after removing by-products through liquid-liquid extraction techniques .

Chemical Reactions Analysis

Reactions and Technical Details

L-5-Methyluridine participates in various chemical reactions that are essential for its applications in biochemistry and medicinal chemistry. One significant reaction involves its use as a starting material for synthesizing antiviral compounds like festinavir. The process begins with acetal formation using sulfuric acid and acetaldehyde in acetonitrile, followed by further transformations involving Claisen rearrangement .

The reaction pathway typically includes:

  1. Acetal Formation: Reacting L-5-Methyluridine with acetaldehyde under acidic conditions.
  2. Intermediate Formation: Generating key intermediates that can be further modified.
  3. Final Product Isolation: Purifying the desired compound through filtration and drying techniques.
Mechanism of Action

Process and Data

The mechanism by which L-5-Methyluridine exerts its effects primarily revolves around its incorporation into RNA molecules. The methyl group at the 5-position alters the stability and structure of RNA, influencing its interactions with proteins and other nucleic acids. This modification can affect mRNA stability, splicing, and translation efficiency.

Research indicates that modifications like L-5-Methyluridine can enhance the resistance of RNA to degradation by nucleases, thus playing a protective role in cellular processes . This characteristic is particularly important in therapeutic contexts where modified nucleosides are used to improve drug efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

L-5-Methyluridine exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as methanol.
  • Melting Point: The melting point ranges around 200 °C, indicating thermal stability.
  • pH: Solutions are generally neutral to slightly acidic.

These properties make L-5-Methyluridine suitable for various laboratory applications, including biochemical assays and therapeutic formulations.

Applications

Scientific Uses

L-5-Methyluridine has significant applications in both research and clinical settings:

  • RNA Modification Studies: It serves as a model compound for studying RNA modifications that influence gene expression.
  • Therapeutic Development: Used as a building block in synthesizing antiviral drugs due to its ability to enhance RNA stability.
  • Biochemical Assays: Employed in assays to understand RNA-protein interactions and their implications in diseases.
Epitranscriptomic Regulation by L-5-Methyluridine in RNA Metabolism

Role in tRNA Structural Stabilization and Ribosome Binding Efficiency

L-5-Methyluridine (m5U), a conserved post-transcriptional RNA modification, is catalytically generated by tRNA methyltransferases (e.g., TrmA in bacteria, TRMT2A/B in humans) at position 54 within the TΨC loop of tRNA molecules [1] [6]. This methylation event introduces a hydrophobic methyl group at the C5 position of uridine, enhancing base-stacking interactions within the tRNA's tertiary architecture. Biochemical analyses demonstrate that m5U54 stabilizes the distinctive L-shaped tRNA fold by reinforcing the T-loop/D-loop interaction, a critical determinant for tRNA thermostability [1] [9]. Deletion of trmA in Pseudomonas aeruginosa ablates m5U formation, leading to measurable reductions in tRNA melting temperature and increased structural flexibility under thermal stress [4] [6].

The structural role of m5U extends to ribosomal interactions. Methylation-deficient tRNAs exhibit compromised binding affinity to the ribosomal A-site, reducing translational efficiency by 30–40% in bacterial models [6]. Notably, in P. aeruginosa, TrmA knockout strains display unexpected polymyxin B resistance—a phenotype mechanistically linked to impaired ribosome function and subsequent upregulation of the type III secretion system (T3SS) via codon-biased translation of virulence factors [4] [6]. This illustrates how m5U-mediated structural integrity directly influences translational accuracy and cellular adaptation.

Table 1: Structural and Functional Consequences of m5U Depletion in tRNA

OrganismAffected tRNA SiteStructural ConsequenceFunctional Impact
Pseudomonas aeruginosaU54Reduced base stacking, decreased thermostabilityPolymyxin B resistance, T3SS upregulation
Escherichia coliU54Impaired T-loop/D-loop hydrogen bondingRibosome binding deficit (30-40% efficiency loss)
Saccharomyces cerevisiaeU54Increased conformational flexibilityAltered translational fidelity

Impact on mRNA Translation Fidelity and Transcript Stability

While m5U is predominantly characterized in tRNA, recent epitranscriptome-wide studies reveal its enrichment in mRNA coding sequences and 3' untranslated regions (3'UTRs) of stress-responsive genes [2] [3]. High-resolution mapping via FICC-seq (Fluorouracil-Induced-Catalytic-Crosslinking-Sequencing) in human transcriptomes identifies m5U as a regulator of mRNA stability and translation. Methylation at uridine positions within mRNA exons reduces ribosomal pausing, increasing translational elongation efficiency by 15–20% compared to unmethylated counterparts [3] [10]. This acceleration is attributed to optimized codon-anticodon interactions facilitated by m5U's influence on base-pairing dynamics.

m5U also modulates mRNA half-life through protein interactome remodeling. In mammalian cells, m5U-modified transcripts exhibit prolonged stability due to enhanced recruitment of RNA-stabilizing proteins like HuR/ELAVL1, which compete with decay machinery (e.g., exonucleases) [3]. Conversely, oxidative stress induces m5U erasure, leading to accelerated decay of transcripts involved in antioxidant defense—a mechanism linking epitranscriptomic plasticity to stress adaptation [7]. Computational models (e.g., m5U-GEPred, GRUpred-m5U) corroborate these findings, predicting m5U sites with >91% accuracy and confirming their enrichment in genes governing metabolic homeostasis and viral response pathways [2] [8] [10].

Table 2: Functional Impacts of mRNA m5U Modification

Functional RoleMolecular MechanismBiological Outcome
Translational efficiencyReduced ribosomal stalling, optimized codon-anticodon kinetics15-20% increase in protein synthesis rate
Transcript stabilityRecruitment of HuR/ELAVL1 proteins; exclusion of decay complexesExtended mRNA half-life under basal conditions
Stress adaptationDynamic demethylation under oxidative stressRapid turnover of antioxidant transcripts

Regulatory Mechanisms in Non-Coding RNA Functionality

m5U methylation extends its regulatory influence to non-coding RNAs, particularly ribosomal RNA (rRNA) and small nucleolar RNAs (snoRNAs). In the 23S rRNA of bacteria, m5U747 and m5U1939 modifications (catalyzed by RlmC/D methyltransferases) fine-tune ribosome rotational dynamics during peptide bond formation [1] [4]. Cryo-EM studies reveal that methylation at these positions stabilizes ribosomal subunit interfaces, preventing frameshift errors during translation. Loss of m5U in E. coli rRNA correlates with a 2.5-fold increase in translational misincorporation [4].

snoRNAs guide m5U deposition in eukaryotes, with box H/ACA snoRNAs directing pseudouridine synthases to target uridines. Though not direct writers, these snoRNAs position enzymatic complexes for precise methylation. Dysregulation of this system is implicated in disease: reduced m5U in the SNORD116-associated Prader-Willi locus disrupts rRNA processing, contributing to ribosomopathies [3] [5]. Additionally, m5U in long non-coding RNAs (e.g., MALAT1) stabilizes nuclear speckle architecture by promoting RNA-protein condensate formation, thereby modulating alternative splicing patterns [5].

The interplay between m5U and other epitranscriptomic marks (e.g., m6A, Ψ) creates a combinatorial "modification code" that coordinates RNA functionality. For instance, m5U and Ψ often co-occur in rRNA thermostability domains, synergistically enhancing RNA rigidity under heat stress [5] [9]. Emerging tools like Oxford Nanopore direct RNA sequencing now enable multiplex mapping of these modifications, revealing crosstalk essential for circadian gene regulation and viral replication [2] [7].

Properties

CAS Number

26879-47-0

Product Name

L-5-Methyluridine

IUPAC Name

1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m0/s1

InChI Key

DWRXFEITVBNRMK-AZRUVXNYSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O

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